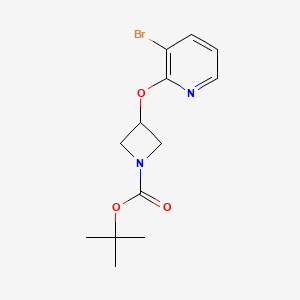

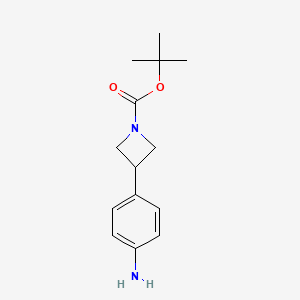

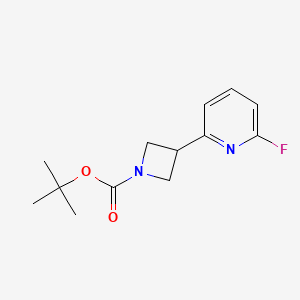

![molecular formula C11H17N3O2 B592289 tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate CAS No. 871726-73-7](/img/structure/B592289.png)

tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

説明

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references . They are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .

Synthesis Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Molecular Structure Analysis

The molecular structure of these compounds is complex and diverse. They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Chemical Reactions Analysis

The chemical reactions of these compounds are diverse and complex. They are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are complex and diverse. They are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .

科学的研究の応用

-

Biomedical Applications

- Summary of Application : 1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their potential biomedical applications . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine . The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .

- Results or Outcomes : The biomedical applications of such compounds are still under investigation. The interest in these structures is due to their close similarity with the purine bases adenine and guanine .

-

Pharmaceutical Applications

- Summary of Application : Certain compounds, including possibly “tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate”, are used as pharmaceutical secondary standards .

- Methods of Application : These are suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

- Results or Outcomes : The specific results or outcomes obtained from these applications are not mentioned in the source .

-

Chemical Synthesis

- Summary of Application : Compounds like “tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate” are often used in chemical synthesis . They can be used as building blocks in the synthesis of more complex molecules .

- Methods of Application : The methods for the synthesis of such compounds are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes : The specific results or outcomes obtained from these applications are not mentioned in the source .

-

Pharmaceutical Research

- Summary of Application : Some compounds related to “tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate” have been reported in many FDA approved anti-inflammatory drugs .

- Methods of Application : These compounds are often synthesized and then tested for their biological activity .

- Results or Outcomes : The specific results or outcomes obtained from these applications are not mentioned in the source .

-

Analytical Chemistry

- Summary of Application : Compounds like “tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate” can be used in analytical chemistry . They can be used for various analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific results or outcomes obtained from these applications are not mentioned in the source .

-

Anti-Inflammatory Drugs

- Summary of Application : Some compounds related to “tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate” have been reported in many FDA approved anti-inflammatory drugs .

- Methods of Application : These compounds are often synthesized and then tested for their biological activity .

- Results or Outcomes : The specific results or outcomes obtained from these applications are not mentioned in the source .

将来の方向性

These compounds have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures 1 (5000 references, including nearly 2400 patents) and around 83,000 structures 2 (nearly 2700 references, including 1500 patents) included in SciFinder .

特性

IUPAC Name |

tert-butyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-4-8-6-12-13-9(8)7-14/h6H,4-5,7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHYMCSSTAWZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720975 | |

| Record name | tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate | |

CAS RN |

871726-73-7 | |

| Record name | 1,1-Dimethylethyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871726-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

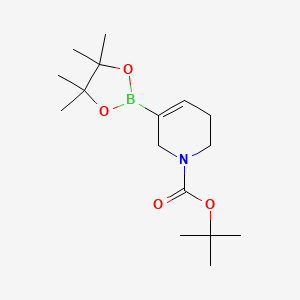

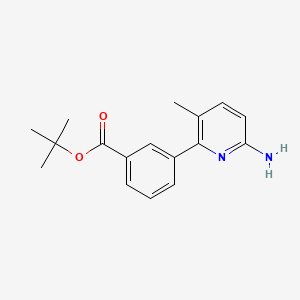

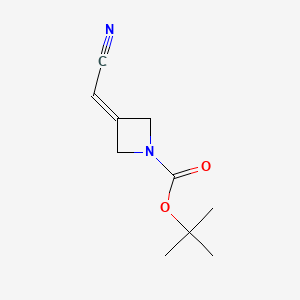

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)